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Compound of Interest

3-Amino-3-(3-
Compound Name:
hydroxyphenyl)propanoic acid

Cat. No. B1273824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-
proteinogenic B-amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Due to the limited
availability of published experimental spectra for this specific compound, this guide presents
predicted spectroscopic data obtained from computational models. These predictions offer
valuable insights for the characterization and analysis of this molecule in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Amino-3-(3-hydroxyphenyl)propanoic acid.
These predictions were generated using advanced computational software and are intended to
serve as a reference for spectral interpretation.

Predicted *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.15 t 1H Ar-H

~6.70 d 1H Ar-H

~6.65 d 1H Ar-H

~6.60 S 1H Ar-H

~4.10 t 1H CH-NH:

~2.50 d 2H CH2-COOH

Note: Predicted chemical shifts can vary depending on the software and calculation parameters
used. The broad signals for the -NH2 and -COOH protons are not included in this prediction as
their chemical shifts are highly dependent on concentration, temperature, and solvent.

13 - 6)
Chemical Shift (ppm) Assighment
~173.5 C=0 (Carboxylic Acid)
~157.0 Ar-C-OH
~145.0 Ar-C
~129.5 Ar-CH
~118.0 Ar-CH
~114.5 Ar-CH
~114.0 Ar-CH
~52.0 CH-NH:z
~42.0 CH2-COOH

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad O-H stretch (phenol), N-H
stretch (amine)

3300-2500 Very Broad O-H stretch (carboxylic acid)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1710 Strong C=0 stretch (carboxylic acid)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1580 Medium N-H bend (amine)

~1450 Medium C-H bend (aliphatic)

~1250 Strong C-O stretch (phenol)

Predicted Mass Spectrometry (MS) Data

Parameter

Molecular Formula

Molecular Weight

181.19 g/mol

Predicted [M+H]*

Predicted [M-H]~

Major Fragmentation Peaks (Predicted)

m/z 164 (loss of NH3), 136 (loss of COOH), 107
(hydroxytropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for

amino acids. These protocols serve as a starting point and may require optimization based on

the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in
approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds, D20, or CD30OD). The choice
of solvent will depend on the solubility of the compound and the desired information.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of
400 MHz or higher.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans will depend on the sample concentration, with 16 to 64 scans being
common.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the range of 4000-400 cm™1.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL. Further dilute
the sample as needed for the specific ionization technique.

 Instrumentation: A variety of mass spectrometers can be used, such as Electrospray
lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI), often coupled with a
mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both
positive and negative ion modes to observe the protonated ([M+H]*) and deprotonated
(IM-H]~) molecular ions.

o MS/MS (Tandem MS): To obtain fragmentation data, select the molecular ion of interest
and subject it to collision-induced dissociation (CID) to generate fragment ions.

o Data Processing: Analyze the resulting mass spectrum to determine the molecular weight
and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general
structure of the target molecule.
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Caption: Workflow for the Spectroscopic Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic
acid.

Caption: Chemical Structure of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-3-(3-
hydroxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273824#3-amino-3-3-hydroxyphenyl-
propanoic-acid-spectroscopy-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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